molecular formula C17H21N3O2 B11018102 N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11018102
M. Wt: 299.37 g/mol
InChI Key: LHTJZNBWHAPKCC-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a cyclopentyl group, a methoxyphenyl group, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The cyclopentyl and methoxyphenyl groups are introduced through substitution reactions, often using cyclopentyl halides and methoxyphenyl halides.

    Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of cyclopentyl, methoxyphenyl, and carboxamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-20-16(17(21)18-13-5-3-4-6-13)11-15(19-20)12-7-9-14(22-2)10-8-12/h7-11,13H,3-6H2,1-2H3,(H,18,21)

InChI Key

LHTJZNBWHAPKCC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCCC3

Origin of Product

United States

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